molecular formula C14H14N4O3 B11685642 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide

Cat. No.: B11685642
M. Wt: 286.29 g/mol
InChI Key: BDCRYUDBGFDDDV-VIZOYTHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide typically involves the reaction of cyclopentapyrazole derivatives with benzylidene hydrazides under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide is unique due to its specific substitution pattern on the benzylidene group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C14H14N4O3/c19-9-5-4-8(12(20)6-9)7-15-18-14(21)13-10-2-1-3-11(10)16-17-13/h4-7,19-20H,1-3H2,(H,16,17)(H,18,21)/b15-7+

InChI Key

BDCRYUDBGFDDDV-VIZOYTHASA-N

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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